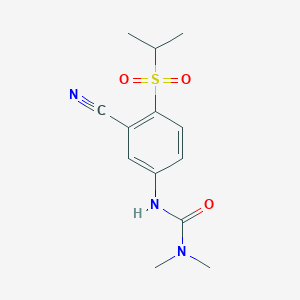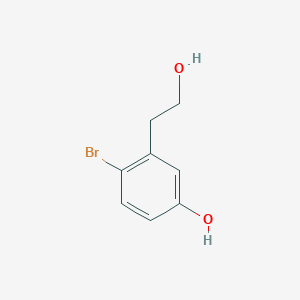
4-Bromo-3-(2-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(2-hydroxyethyl)phenol is an organic compound characterized by a bromine atom attached to a phenol ring, which also contains a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-hydroxyethyl)phenol typically involves the bromination of 3-(2-hydroxy-ethyl)-phenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form 3-(2-hydroxy-ethyl)-phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: 4-Bromo-3-(2-carboxy-ethyl)-phenol.
Reduction: 3-(2-hydroxy-ethyl)-phenol.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(2-hydroxy-ethyl)-phenol or 4-cyano-3-(2-hydroxy-ethyl)-phenol.
Scientific Research Applications
4-Bromo-3-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-hydroxyethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways and processes. The bromine atom and hydroxyethyl group can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(2-methoxy-ethyl)-phenol
- 4-Bromo-3-(2-amino-ethyl)-phenol
- 4-Chloro-3-(2-hydroxy-ethyl)-phenol
Uniqueness
4-Bromo-3-(2-hydroxyethyl)phenol is unique due to the presence of both a bromine atom and a hydroxyethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-3-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2 |
InChI Key |
CODFXJPNZHQAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



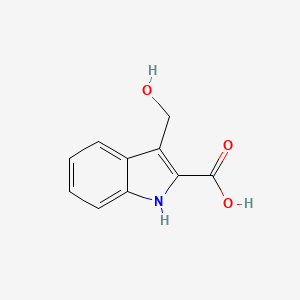
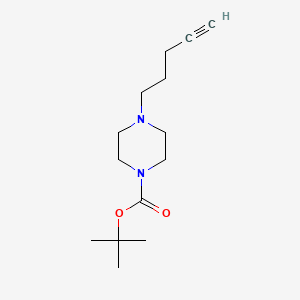

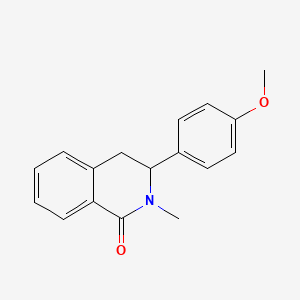

![6-chloro-N-[(1R)-1-(4-methylphenyl)ethyl]pyrazin-2-amine](/img/structure/B8650936.png)
![2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine](/img/structure/B8650944.png)
![3-Chloro-7-methylbenzo[b]thiophene](/img/structure/B8650957.png)

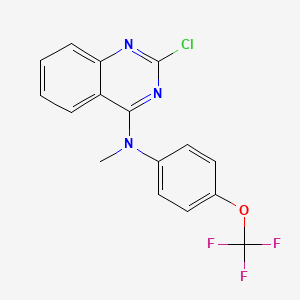

![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
